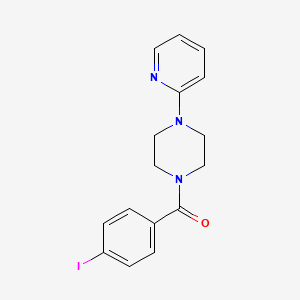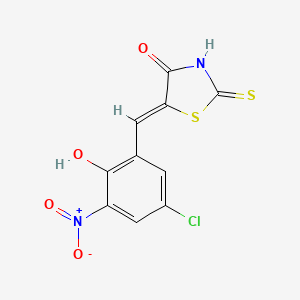![molecular formula C24H32N2O2 B5966741 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5966741.png)
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MDPV, is a synthetic psychoactive drug that belongs to the cathinone class. MDPV is a potent stimulant that has gained popularity as a recreational drug due to its euphoric effects. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
作用机制
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, which leads to the stimulant effects of the drug. 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine also has an affinity for the sigma-1 receptor, which is involved in the modulation of dopamine release.
Biochemical and Physiological Effects:
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a number of biochemical and physiological effects. Research has shown that 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine increases the release of dopamine, norepinephrine, and serotonin in the brain. This results in a number of physiological effects, including increased heart rate, blood pressure, and body temperature. 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to cause hyperthermia, seizures, and respiratory depression.
实验室实验的优点和局限性
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine has a number of advantages and limitations for lab experiments. One advantage is that it is a potent stimulant that can be used to study the effects of dopamine, norepinephrine, and serotonin on the brain. However, 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine also has a number of limitations, including its potential for abuse and its toxicity.
未来方向
There are a number of future directions for research on 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of dopamine-related disorders such as Parkinson's disease. Another direction is to study the long-term effects of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine on the brain and the potential for neurotoxicity. Additionally, research could focus on the development of new drugs that have the potential to target the dopamine transporter and other neurotransmitter systems in the brain.
合成方法
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine is synthesized through a multi-step process that involves the condensation of 3,4-dimethoxyphenylacetone with 3-phenylpropanal in the presence of piperidine. The resulting intermediate is then reduced to 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine using sodium borohydride.
科学研究应用
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been the subject of scientific research due to its potential therapeutic applications. Research has shown that 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease.
属性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-20(18-22-11-12-23(27-2)24(19-22)28-3)26-16-14-25(15-17-26)13-7-10-21-8-5-4-6-9-21/h4-12,19-20H,13-18H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCCNJNPHRDMCT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxy-6-iodophenoxy]acetamide](/img/structure/B5966668.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5966676.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5966687.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B5966696.png)
![N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide](/img/structure/B5966714.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5966721.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5966725.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5966727.png)
![2-[2-(9-acridinyl)vinyl]-4-nitrophenol](/img/structure/B5966729.png)
![1-(1,3-benzodioxol-5-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B5966734.png)
![7-(2,3-difluorobenzyl)-2-(2,5-dimethyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5966750.png)

![methyl 2-{[(3,5-dimethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5966762.png)
